molecular formula C9H8BrFO3 B13468462 Methyl 2-(3-bromo-2-fluorophenoxy)acetate

Methyl 2-(3-bromo-2-fluorophenoxy)acetate

Cat. No.: B13468462
M. Wt: 263.06 g/mol
InChI Key: YHCGIGRJARTPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromo-2-fluorophenoxy)acetate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromo-2-fluorophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-fluorophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-bromo-2-fluorophenol+methyl bromoacetateK2CO3,DMF,ΔMethyl 2-(3-bromo-2-fluorophenoxy)acetate\text{3-bromo-2-fluorophenol} + \text{methyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{this compound} 3-bromo-2-fluorophenol+methyl bromoacetateK2​CO3​,DMF,Δ​Methyl 2-(3-bromo-2-fluorophenoxy)acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-2-fluorophenoxy)acetate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Suzuki-Miyaura coupling: Palladium catalyst, boronic acid, and a base like potassium carbonate in an organic solvent.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxyacetates.

    Reduction: Methyl 2-(3-bromo-2-fluorophenoxy)ethanol.

    Oxidation: 2-(3-bromo-2-fluorophenoxy)acetic acid.

    Suzuki-Miyaura coupling: Biaryl derivatives.

Scientific Research Applications

Methyl 2-(3-bromo-2-fluorophenoxy)acetate has several applications in scientific research:

    Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material science: Can be used in the synthesis of polymers and advanced materials.

    Biological studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-2-fluorophenoxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, its mechanism may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-3-fluorophenoxy)acetate
  • Methyl 2-(2-bromo-5-fluorophenoxy)acetate
  • Methyl 2-(3-chloro-2-fluorophenoxy)acetate

Uniqueness

Methyl 2-(3-bromo-2-fluorophenoxy)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can affect its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of both bromine and fluorine atoms can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 2-(3-bromo-2-fluorophenoxy)acetate

InChI

InChI=1S/C9H8BrFO3/c1-13-8(12)5-14-7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3

InChI Key

YHCGIGRJARTPHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C(=CC=C1)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.